![molecular formula C13H13NO2 B1453674 4-(Pyridin-3-ylmethoxy)benzyl alcohol CAS No. 1020999-76-1](/img/structure/B1453674.png)
4-(Pyridin-3-ylmethoxy)benzyl alcohol
Overview
Description
4-(Pyridin-3-ylmethoxy)benzyl alcohol (4-PMBA) is a synthetic compound with a wide range of applications in scientific research. It is a versatile chemical with potential applications in the pharmaceutical and biotechnology industries, as well as in basic research. 4-PMBA is a colorless, crystalline solid with a melting point of 134-136°C and a boiling point of 212°C. It is soluble in water and ethanol, and insoluble in ether and benzene. 4-PMBA is one of the few compounds that has been studied extensively in the scientific literature and is widely used in research laboratories.
Scientific Research Applications
Chemical Synthesis
“4-(Pyridin-3-ylmethoxy)benzyl alcohol” is used in chemical synthesis . It can serve as a building block in the synthesis of more complex molecules. Its unique structure, which includes a benzyl alcohol group and a pyridine ring, can be utilized in various chemical reactions .
Catalyst in Oxidation Reactions
This compound has been used in the synthesis and characterization of a porous organic polymer containing a tailored AB3 metalloporphyrin . This polymer network acts as a highly active and reusable catalyst for the oxidation of benzyl alcohols to benzaldehydes .
Production of Benzyl Alcohol
“4-(Pyridin-3-ylmethoxy)benzyl alcohol” can potentially be used in the production of benzyl alcohol . Benzyl alcohol is a useful solvent and a precursor to a variety of other compounds in organic synthesis .
Material Science
The compound can be used in material science research, particularly in the development of new materials with unique properties . Its molecular structure can contribute to the properties of the resulting material .
Chromatography
In chromatography, “4-(Pyridin-3-ylmethoxy)benzyl alcohol” can potentially be used as a stationary phase or as a component of the mobile phase . Its properties can affect the separation of compounds in a mixture .
Analytical Research
“4-(Pyridin-3-ylmethoxy)benzyl alcohol” can be used in analytical research. Its unique spectral properties can be utilized in various spectroscopic techniques .
properties
IUPAC Name |
[4-(pyridin-3-ylmethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-9-11-3-5-13(6-4-11)16-10-12-2-1-7-14-8-12/h1-8,15H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSJGHNKAZXTSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651496 | |
Record name | {4-[(Pyridin-3-yl)methoxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-ylmethoxy)benzyl alcohol | |
CAS RN |
1020999-76-1 | |
Record name | {4-[(Pyridin-3-yl)methoxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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